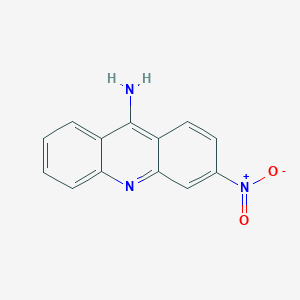
3-nitroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitroacridin-9-amine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used historically as dyes and pigments, and more recently, they have found applications in the pharmaceutical industry due to their biological activities .
Métodos De Preparación
The synthesis of acridine, 9-amino-3-nitro- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
3-nitroacridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-nitroacridin-9-amine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . Acridine derivatives are known to intercalate with DNA, making them useful in studying DNA interactions and as potential therapeutic agents .
Mecanismo De Acción
The mechanism of action of acridine, 9-amino-3-nitro- involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The molecular targets include topoisomerase and telomerase enzymes, which are crucial for DNA replication and maintenance .
Comparación Con Compuestos Similares
3-nitroacridin-9-amine is similar to other acridine derivatives such as quinacrine, thiazacridine, and azacridine. These compounds also exhibit DNA intercalation properties and have been studied for their anticancer and antimicrobial activities . acridine, 9-amino-3-nitro- is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Propiedades
Número CAS |
14252-03-0 |
|---|---|
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-nitroacridin-9-amine |
InChI |
InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |
Clave InChI |
RFGXJQLQGRJKMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Key on ui other cas no. |
14252-03-0 |
Sinónimos |
3-Nitroacridin-9-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















